REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:14])[C:6](=[C:10]([O:12][CH3:13])[CH:11]=1)[CH:7]=[N:8]O.ClC(Cl)(Cl)C(N=C=O)=O>>[CH3:13][O:12][C:10]1[C:6]2[CH:7]=[N:8][O:14][C:5]=2[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=1
|
Name
|
4,6-dimethoxysalicylaldoxime
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C=NO)=C(C1)OC)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)N=C=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC2=C1C=NO2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 72.6% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |